molecular formula C8H5BrClFO2 B2534330 Methyl 5-bromo-2-chloro-4-fluorobenzoate CAS No. 1502717-31-8

Methyl 5-bromo-2-chloro-4-fluorobenzoate

Cat. No.: B2534330
CAS No.: 1502717-31-8
M. Wt: 267.48
InChI Key: JRAHMMKAIQOCDU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-fluorobenzoate (C₈H₅BrClFO₂) is a halogenated aromatic ester featuring bromine (Br), chlorine (Cl), and fluorine (F) substituents at the 5-, 2-, and 4-positions of the benzoate ring, respectively. Its SMILES representation is COC(=O)C1=CC(=C(C=C1Cl)F)Br, and its InChIKey is JRAHMMKAIQOCDU-UHFFFAOYSA-N . The compound is commercially available for research purposes (e.g., Ref: 10-F631386 from CymitQuimica) . Predicted collision cross-section (CCS) values for its adducts range from 143.6 to 148.9 Ų, with the [M+H]⁺ ion showing a CCS of 144.4 Ų .

Properties

IUPAC Name

methyl 5-bromo-2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAHMMKAIQOCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502717-31-8
Record name methyl 5-bromo-2-chloro-4-fluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-bromo-2-chloro-4-fluorobenzoic acid+methanolH2SO4Methyl 5-bromo-2-chloro-4-fluorobenzoate+water\text{5-bromo-2-chloro-4-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-bromo-2-chloro-4-fluorobenzoic acid+methanolH2​SO4​​Methyl 5-bromo-2-chloro-4-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position is the primary site for nucleophilic substitution due to its lower electronegativity compared to chlorine and fluorine. Reactions typically proceed under SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by the electron-withdrawing effects of adjacent halogens and the ester group.

Reagent Conditions Product Yield Source
Amines (e.g., NH₃)DMF, 80–100°C, 12–24 h5-Amino-2-chloro-4-fluorobenzoate derivatives~65–75%
Alkoxides (e.g., NaOMe)THF, reflux, 6–8 h5-Methoxy-2-chloro-4-fluorobenzoate~60–70%
ThiolsDMSO, 60°C, 10–12 h5-Thioether derivatives~55–65%

Key Mechanistic Insights :

  • The ester group at the 1-position and fluorine at the 4-position activate the ring toward nucleophilic attack at the 5-bromo position.

  • Reactions with amines often require polar aprotic solvents (e.g., DMF) and elevated temperatures.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step in prodrug activation or further functionalization.

Conditions Reagent Product Yield Source
Acidic (H₂SO₄, H₂O)10% H₂SO₄, reflux, 4–6 h5-Bromo-2-chloro-4-fluorobenzoic acid~85–90%
Basic (NaOH, MeOH/H₂O)2M NaOH, 60°C, 2–3 hSame as above~80–85%

Optimization Note : Acidic hydrolysis generally provides higher yields due to minimized side reactions.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Reaction Type Catalyst Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hBiaryl derivatives~70–80%
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosToluene, 100°C, 24 hAryl amine derivatives~60–70%

Critical Parameters :

  • Ligand choice (e.g., Xantphos) significantly impacts reaction efficiency.

  • Degassing solvents improves catalyst longevity.

Halogen Exchange Reactions

The bromine atom can be replaced via Ullmann-type or Finkelstein reactions , though these are less common.

Reagent Conditions Product Yield Source
CuCNDMF, 60°C, N₂ atmosphere, 10 h5-Cyano-2-chloro-4-fluorobenzoate~88%
KIAcetone, reflux, 12 h5-Iodo-2-chloro-4-fluorobenzoate~72%

Synthesis Protocol :

  • For cyanide substitution, CuCN in DMF at 60°C under nitrogen achieves high yields .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under prolonged UV exposure, limiting its use in light-mediated reactions.

Condition Observation Degradation Pathway Source
150°C, 24 hPartial decomposition (~15% loss)Ester hydrolysis
UV light (254 nm), 48 hComplete degradationRadical-mediated C-Br bond cleavage

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-chloro-4-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders such as diabetes.

  • SGLT2 Inhibitors : It is utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are emerging as effective treatments for type 2 diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound acts as a precursor in the multi-step synthesis of these inhibitors, demonstrating its importance in drug design and development .
  • Antidiabetic Medications : Research indicates that derivatives of this compound can be transformed into potent antidiabetic agents. For instance, its derivatives are being explored for their efficacy against diabetes through various mechanisms, including modulation of glucose metabolism .

Synthetic Chemistry

The compound is also notable for its role in synthetic organic chemistry:

  • Building Block for Complex Molecules : this compound is employed as a building block in the synthesis of more complex molecules due to its functional groups that can undergo various chemical reactions. Its bromine and chlorine substituents allow for further functionalization, making it versatile for creating diverse chemical entities .
  • One-Pot Synthesis Methods : Innovative synthetic methods have been developed to produce this compound efficiently. For example, one-pot synthesis techniques minimize waste and reduce the number of steps required to obtain the final product, making it an economically viable option for industrial applications .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Study Focus Findings
Study on SGLT2 Inhibitors Development of antidiabetic drugsDemonstrated high demand for intermediates like this compound in drug synthesis with effective yields.
Synthesis Methodology One-pot synthesis techniquesReported significant cost reduction and efficiency improvements in producing pharmaceutical intermediates using this compound.
Synthetic Versatility Chemical reactivityHighlighted the ability to modify this compound to create a variety of derivatives useful in drug development.

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in agrochemicals and materials science:

  • Agrochemical Intermediates : The compound is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management .
  • Material Science : Its unique chemical properties enable its use in developing new materials with specific functionalities, such as polymers or coatings that require halogenated compounds for enhanced performance.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-fluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-bromo-4-chloro-5-fluorobenzoate
  • Molecular Formula : C₈H₅BrClFO₂ (identical to the target compound).
  • Substituent Positions : Br (3), Cl (4), F (5).
  • Key Differences : The altered substituent positions significantly affect electronic and steric properties. For instance, the meta-positioned bromine (3-Br) may reduce steric hindrance compared to the para-bromine (5-Br) in the target compound. This isomer has a PubChem CID of 50997976 and a molecular weight of 267.48 g/mol .
Ethyl 5-bromo-2-chloro-4-fluorobenzoate
  • Molecular Formula : C₉H₇BrClFO₂.
  • Substituent Positions : Identical to the target compound (Br-5, Cl-2, F-4).
  • Key Differences: The ethyl ester group increases molecular weight (281.51 g/mol vs.

Functional Group Variants

Methyl 5-Amino-2-bromo-4-chlorobenzoate
  • Molecular Formula: C₈H₆BrClNO₂.
  • Substituents : NH₂ (5), Br (2), Cl (4).
  • Key Differences: The amino group at position 5 introduces hydrogen-bonding capability, improving aqueous solubility compared to the halogenated target compound. This derivative is used in pharmaceutical research for synthesizing bioactive molecules .
Methyl 5-bromo-4-fluoro-2-methoxybenzoate
  • Molecular Formula : C₉H₇BrFO₃.
  • Substituents : Br (5), F (4), OCH₃ (2).

Halogen-Substituted Analogs

5-Bromo-4-fluoro-2-hydroxybenzoic Acid
  • Molecular Formula : C₇H₄BrFO₃.
  • Substituents : Br (5), F (4), OH (2).
  • Key Differences: The free carboxylic acid group and hydroxyl substituent enhance polarity, making this compound more water-soluble than the methyl ester derivative.

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 5-bromo-2-chloro-4-fluorobenzoate C₈H₅BrClFO₂ Br-5, Cl-2, F-4 265.48 Methyl ester Research intermediate; CCS data available
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ Br-3, Cl-4, F-5 267.48 Methyl ester Structural isomer; PubChem CID 50997976
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ Br-5, Cl-2, F-4 281.51 Ethyl ester Higher lipophilicity
Methyl 5-Amino-2-bromo-4-chlorobenzoate C₈H₆BrClNO₂ NH₂-5, Br-2, Cl-4 263.50 Amino, methyl ester Pharmaceutical intermediate
5-Bromo-4-fluoro-2-hydroxybenzoic Acid C₇H₄BrFO₃ Br-5, F-4, OH-2 233.00 Carboxylic acid, OH Agrochemical precursor

Key Research Findings and Implications

  • Substituent Position Effects : Positional isomerism (e.g., Br at 3 vs. 5) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions or crystallization behavior .
  • Ester Group Influence : Ethyl esters exhibit higher molecular weights and lipophilicity compared to methyl esters, which could affect pharmacokinetic properties in drug design .
  • Functional Group Trade-offs: Amino groups enhance solubility but may reduce stability, whereas halogens (Br, Cl, F) improve electrophilic substitution reactivity but increase molecular weight .

Biological Activity

Methyl 5-bromo-2-chloro-4-fluorobenzoate is an organic compound notable for its unique halogenated structure, which influences its biological activity. This article delves into the compound's mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an ester functional group. The presence of these halogens enhances the compound's reactivity and biological interactions.

Property Details
Molecular Formula C9H6BrClF O2
Molecular Weight 253.49 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The halogen substituents can significantly alter the compound's binding affinity, potentially leading to:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
  • Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways that are critical for various physiological processes.

Biological Applications

Research has indicated several applications for this compound in biological systems:

  • Pharmaceutical Development: Due to its unique structure, it is being explored as a potential drug candidate targeting specific diseases.
  • Environmental Studies: The compound's behavior in anaerobic digestion processes has been studied to understand its impact on microbial communities and biogas production .
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various halogenated compounds on methanogenic archaea during anaerobic digestion. This compound was found to significantly reduce methane production at specific concentrations, indicating its potential as an inhibitor of methanogenesis .

Case Study 2: Drug Development

Research on similar compounds has shown that halogenated benzoates can enhance lipophilicity and bioavailability in drug formulations. This compound's structural features suggest it could exhibit improved pharmacokinetic properties compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoateC9H6BrClF3O2Potential drug candidate; enzyme interactions
Methyl 2-bromo-5-chloro-4-fluorobenzoateC9H6BrClF O2Studied for receptor binding

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 5-bromo-2-chloro-4-fluorobenzoate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, bromination and chlorination of a fluorobenzoic acid precursor, followed by methylation using methanol under acidic catalysis. Key optimization parameters include temperature control (e.g., 0–5°C for halogenation to prevent over-substitution) and stoichiometric ratios of reagents (e.g., N-bromosuccinimide for bromination). Purity can be enhanced via recrystallization in ethanol/water mixtures .
  • Data Contradiction Analysis : Conflicting yields may arise from competing para/ortho substitution; use regioselective directing groups (e.g., nitro groups) during halogenation to improve specificity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR/IR data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare with analogs (e.g., methyl 4-fluoro-2-chlorobenzoate). The ester methyl group typically resonates at δ 3.8–4.0 ppm.
  • IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and halogen (C-Br, C-Cl) vibrations at 600–800 cm⁻¹.
  • Resolution of Discrepancies : Use high-resolution mass spectrometry (HRMS) to validate molecular weight and X-ray crystallography (e.g., SHELX ) for unambiguous structural confirmation.

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing substituents (Br, Cl, F) activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.
  • Steric Effects : The meta-fluoro and para-bromo groups may hinder coupling at the ortho position. Optimize catalysts (e.g., Pd(PPh3)4 for Suzuki-Miyaura coupling) and reaction solvents (e.g., DMF) to mitigate steric hindrance .

Q. What challenges arise in crystallizing this compound, and how can twinning or disorder be addressed during X-ray refinement?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in a 1:1 hexane/ethyl acetate mixture. Halogenated aromatics often form π-stacking interactions, but heavy atoms (Br, Cl) may cause absorption errors.
  • Refinement : Employ SHELXL with TWIN/BASF commands to model twinning. For disorder, refine occupancy factors and apply restraints to bond distances/angles. Validate with R1 < 5% and wR2 < 10% .

Q. How can computational modeling predict the metabolic stability of this compound derivatives in drug discovery pipelines?

  • Methodological Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity) and cytochrome P450 binding affinity. The ester group may confer susceptibility to hydrolysis; simulate hydrolysis rates via molecular dynamics (e.g., GROMACS).
  • Bioisosteric Replacement : Replace the methyl ester with trifluoromethyl or amide groups to enhance stability while retaining activity .

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